8-Oxocoptisine

Description

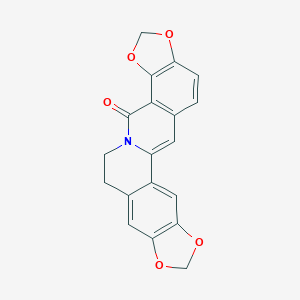

anti-ulcerative colitis agent; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

5,7,17,19-tetraoxa-13-azahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-1(24),2,4(8),9,15(23),16(20),21-heptaen-14-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO5/c21-19-17-11(1-2-14-18(17)25-9-22-14)5-13-12-7-16-15(23-8-24-16)6-10(12)3-4-20(13)19/h1-2,5-7H,3-4,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCAFJBSQKXVPDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC3=C(C2=O)C4=C(C=C3)OCO4)C5=CC6=C(C=C51)OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901317158 | |

| Record name | 8-Oxocoptisine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19716-61-1 | |

| Record name | 8-Oxocoptisine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19716-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Oxocoptisine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

8-Oxocoptisine: A Comprehensive Technical Overview of its Discovery and Origins

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Oxocoptisine is a protoberberine alkaloid of significant interest due to its notable biological activities, including potent anti-inflammatory effects. This technical guide provides an in-depth exploration of the discovery and origins of this compound, consolidating current knowledge for researchers, scientists, and professionals in drug development. The compound's origins are multifaceted, having been identified as a natural product in specific flora, a metabolite of gut microbiota, and a product of chemical synthesis. This document details these origins, presenting quantitative data in structured tables, outlining key experimental protocols, and visualizing complex processes through detailed diagrams.

Introduction

This compound is an oxidized derivative of the quaternary protoberberine alkaloid, Coptisine. Its discovery and subsequent investigation have revealed a compound with enhanced biological efficacy compared to its precursor, particularly in the context of inflammatory conditions such as ulcerative colitis. Understanding the origins of this compound is crucial for its potential development as a therapeutic agent. This guide delineates its discovery through three primary pathways: natural sourcing from plants, biotransformation by gut microbiota, and chemical synthesis.

Origins of this compound

Natural Occurrence

While the precursor, Coptisine, is abundantly found in plants like Coptis chinensis Franch (Huanglian), this compound has been identified as a naturally occurring alkaloid in the plant species Corydalis claviculata. This discovery establishes its presence in the plant kingdom, although it is less commonly reported than its parent compound.

Biosynthesis by Gut Microbiota

A significant discovery has been the identification of this compound as a novel metabolite of Coptisine, transformed by the gut microbiota.[1][2][3] This bioconversion is a critical aspect of the in vivo activity of traditional medicines containing Coptisine.[3] The metabolic process involves the oxidation of Coptisine by intestinal bacteria.[3] This finding is pivotal as it suggests that the therapeutic effects of Coptisine-containing herbs may be, in part, attributable to its more active metabolite, this compound.[1][4]

Chemical Synthesis

This compound has also been successfully synthesized in the laboratory. A notable method, reported in 2014, describes the oxidation of natural quaternary Coptisine to yield this compound.[5] This synthetic route provides a reliable source of the compound for research and potential pharmaceutical development, independent of natural extraction or biological conversion.

Quantitative Data Summary

The following table summarizes the key quantitative data related to the synthesis and activity of this compound.

| Parameter | Value | Reference |

| Chemical Synthesis | ||

| Starting Material | Quaternary Coptisine | [5] |

| Oxidizing Agent | Potassium Ferricyanide in 5 N NaOH | [5] |

| Yield | Higher than previously reported methods | [5] |

| In Vitro Bioactivity | ||

| Anti-ulcerative Colitis Efficacy (EC50) | 8.12 x 10⁻⁸ M | [5] |

Experimental Protocols

Synthesis of this compound from Coptisine

Objective: To synthesize this compound by the oxidation of quaternary Coptisine.

Methodology (Based on Zhang et al., 2014): [5]

-

Preparation of Reagents: A solution of 5 N sodium hydroxide (NaOH) in deionized water is prepared. Potassium ferricyanide is dissolved in this NaOH solution.

-

Reaction Mixture: Quaternary Coptisine is added to the potassium ferricyanide-NaOH solution.

-

Reaction Conditions: The resulting suspension is subjected to reflux.

-

Purification: The crude product obtained after reflux is purified using silica gel column chromatography to isolate this compound.

Bioconversion of Coptisine by Gut Microbiota

Objective: To demonstrate the transformation of Coptisine into this compound by intestinal bacteria.

Methodology (Based on Ai et al., 2021): [3]

-

Preparation of Gut Microbiota Solution: Fresh feces from experimental mice are collected and homogenized in an anaerobic culture solution. The homogenate is filtered to obtain a bacterial suspension.

-

Incubation: Coptisine is added to the intestinal bacteria solution to a final concentration of 100 µg/mL.

-

Anaerobic Incubation: The mixture is incubated under anaerobic conditions at 37°C for 24 hours.

-

Analysis: The incubated solution is then analyzed using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the presence of this compound and other metabolites.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to this compound.

Caption: Workflow for the Synthesis of this compound.

Caption: Biotransformation of Coptisine by Gut Microbiota.

Conclusion

The discovery and origins of this compound are a compelling example of the intricate relationship between natural products, human biology, and chemical innovation. Its identification in Corydalis claviculata, its role as a key metabolite of Coptisine transformed by gut microbiota, and the development of a synthetic pathway collectively provide a robust foundation for future research. For scientists and professionals in drug development, this compound represents a promising lead compound, particularly for inflammatory diseases. Further investigation into its pharmacological properties and mechanism of action is warranted to fully elucidate its therapeutic potential.

References

- 1. Gut Microbiota-Mediated Transformation of Coptisine Into a Novel Metabolite this compound: Insight Into Its Superior Anti-Colitis Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Integrated Microbiome and Metabolomic to Explore the Mechanism of Coptisine in Alleviating Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gut Microbiota-Mediated Transformation of Coptisine Into a Novel Metabolite this compound: Insight Into Its Superior Anti-Colitis Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. New synthetic method of this compound starting from natural quaternary coptisine as anti-ulcerative colitis agent - PubMed [pubmed.ncbi.nlm.nih.gov]

The Indirect Natural Source of 8-Oxocoptisine: A Technical Guide to its Origin, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 8-Oxocoptisine, a metabolite of the natural alkaloid coptisine. While not directly sourced from plants, its origin is intrinsically linked to the botanical world, specifically to plant species rich in coptisine. This document details the primary natural sources of coptisine, presents quantitative data on its prevalence, and offers comprehensive experimental protocols for its extraction, purification, and subsequent conversion to this compound through both biological and chemical methodologies. Furthermore, this guide elucidates the analytical techniques for the quantification of these compounds and explores the relevant biological signaling pathways.

Introduction: The Genesis of this compound

This compound is a novel metabolite derived from coptisine, a protoberberine alkaloid. It is not found as a constituent of any known plant. Instead, it is the product of the metabolic transformation of coptisine, a process primarily carried out by the gut microbiota[1][2][3]. Coptisine itself is a well-characterized bioactive compound found in a variety of medicinal plants, most notably in the genus Coptis. Therefore, the "natural source" of this compound is, in fact, the plant-derived precursor, coptisine.

Natural Sources of Coptisine

The primary and most well-documented natural source of coptisine is the rhizome of plants belonging to the genus Coptis, within the Ranunculaceae family. Coptis chinensis Franch., commonly known as Chinese goldthread (Huanglian), is a principal source and has been extensively studied for its rich alkaloid content[2][4][5]. Other species of Coptis also contain significant amounts of coptisine.

Data Presentation: Quantitative Analysis of Coptisine in Coptis Species

The concentration of coptisine can vary significantly between different species and even among different geographical sources of the same species. The following table summarizes the quantitative data for coptisine content in the rhizomes of various Coptis species.

| Plant Species | Coptisine Content (mg/g of dry weight) | Reference |

| Coptis chinensis | 23.32 ± 4.27 | [6] |

| Coptis trifolia | Higher than C. chinensis (specific value not provided) | [4][5] |

| Coptis deltoidea | Lower than C. chinensis | [6] |

| Coptis teeta | Lower than C. chinensis | [6] |

Experimental Protocols

This section provides detailed methodologies for the extraction of coptisine from its natural source and its subsequent conversion to this compound.

Extraction and Purification of Coptisine from Coptis chinensis Rhizome

This protocol is a composite of established methods for the efficient extraction and purification of coptisine.

Materials and Reagents:

-

Dried rhizomes of Coptis chinensis

-

95% Ethanol

-

0.5% Sulfuric acid

-

Macroporous resin (e.g., D101)

-

Sodium hydroxide

-

Hydrochloric acid

-

Acetonitrile (HPLC grade)

-

Ammonium acetate

-

Triethylamine

-

Ammonium hydroxide

-

Deionized water

Protocol:

-

Preparation of Plant Material: Grind the dried rhizomes of Coptis chinensis into a fine powder (approximately 40-60 mesh).

-

Extraction:

-

Macerate the powdered rhizome in a 10-fold volume of 95% ethanol for 24 hours at room temperature.

-

Perform percolation with 95% ethanol, followed by 60% ethanol, 30% ethanol, water, and finally 0.5% sulfuric acid in a gradient manner[2].

-

Combine all the percolates and filter to remove solid plant material.

-

-

Primary Alkaloid Extraction (Acid-Base Extraction):

-

Concentrate the combined percolate under reduced pressure to remove ethanol.

-

Acidify the aqueous extract with 0.5% sulfuric acid to a pH of 2-3.

-

Wash the acidic solution with chloroform to remove non-alkaloidal impurities.

-

Adjust the pH of the aqueous layer to 9-10 with a sodium hydroxide solution to precipitate the total alkaloids.

-

Collect the precipitate by filtration and dry it.

-

-

Purification by Macroporous Resin Chromatography:

-

Dissolve the crude alkaloid extract in an acidic aqueous solution (pH 3).

-

Load the solution onto a pre-equilibrated macroporous resin column.

-

Wash the column with deionized water to remove impurities.

-

Elute the alkaloids with a gradient of ethanol in water (e.g., 30%, 50%, 70% ethanol).

-

Collect the fractions and monitor for the presence of coptisine using Thin Layer Chromatography (TLC).

-

-

Crystallization:

-

Combine the coptisine-rich fractions and concentrate them under reduced pressure.

-

Dissolve the residue in a minimal amount of hot ethanol.

-

Allow the solution to cool slowly to induce crystallization of coptisine.

-

Collect the crystals by filtration and wash with cold ethanol.

-

Recrystallize if necessary to achieve higher purity.

-

Biotransformation of Coptisine to this compound via Gut Microbiota

This protocol describes the in vitro conversion of coptisine to this compound using a fecal microbiota culture.

Materials and Reagents:

-

Fresh human fecal sample

-

Anaerobic phosphate-buffered saline (PBS)

-

General anaerobic medium (e.g., Gifu Anaerobic Medium)

-

Coptisine

-

Anaerobic chamber or system

-

Centrifuge

Protocol:

-

Preparation of Fecal Slurry:

-

Within 2 hours of collection, transfer a fresh fecal sample into an anaerobic chamber.

-

Homogenize 1 g of the fecal sample in 9 mL of anaerobic PBS to create a 10% (w/v) fecal slurry.

-

-

Inoculation and Incubation:

-

Prepare tubes containing the general anaerobic medium.

-

Add coptisine to the medium to a final concentration of 50-100 µM.

-

Inoculate the medium with 10% (v/v) of the fecal slurry.

-

Incubate the culture anaerobically at 37°C for 24-48 hours.

-

-

Extraction of Metabolites:

-

After incubation, centrifuge the culture at 10,000 x g for 10 minutes to pellet the bacteria and fecal debris.

-

Collect the supernatant.

-

Extract the supernatant with an equal volume of ethyl acetate three times.

-

Combine the ethyl acetate fractions and evaporate to dryness under a stream of nitrogen.

-

-

Analysis:

-

Reconstitute the dried extract in a suitable solvent (e.g., methanol).

-

Analyze the sample for the presence of this compound using HPLC or LC-MS.

-

Chemical Synthesis of this compound from Coptisine

This protocol outlines a chemical method for the synthesis of this compound.

Materials and Reagents:

-

Coptisine

-

Potassium ferricyanide (K₃[Fe(CN)₆])

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Chloroform

-

Methanol

Protocol:

-

Reaction Setup:

-

Dissolve potassium ferricyanide in a 5 N NaOH solution in deionized water.

-

Add coptisine to the solution with a molar ratio of potassium ferricyanide to coptisine of 5:1[1].

-

-

Reaction and Work-up:

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, neutralize the solution with hydrochloric acid.

-

Extract the product with chloroform.

-

-

Purification:

-

Wash the chloroform extract with water and then with brine.

-

Dry the chloroform layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a chloroform-methanol gradient to yield this compound.

-

Quantification of Coptisine and this compound by HPLC

This protocol provides a general method for the quantitative analysis of coptisine and this compound.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and ammonium acetate buffer (e.g., 0.03 mol/L, pH adjusted with triethylamine and ammonium hydroxide).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 270 nm.

-

Column Temperature: 30°C.

Protocol:

-

Standard Preparation: Prepare a series of standard solutions of coptisine and this compound of known concentrations in methanol.

-

Sample Preparation:

-

For plant extracts, follow the extraction protocol in section 3.1 and dilute the final extract to an appropriate concentration.

-

For biotransformation samples, use the reconstituted extract from section 3.2.

-

Filter all samples through a 0.45 µm syringe filter before injection.

-

-

Analysis:

-

Inject the standard solutions to generate a calibration curve.

-

Inject the prepared samples.

-

Identify the peaks of coptisine and this compound by comparing their retention times with the standards.

-

Quantify the amount of each compound in the samples using the calibration curve.

-

Signaling Pathways and Experimental Workflows

Biosynthetic and Metabolic Pathway

The following diagram illustrates the origin of this compound from its plant-based precursor, coptisine, and its subsequent formation.

Experimental Workflow for Analysis

This diagram outlines the general workflow for the extraction, conversion, and analysis of this compound.

NF-κB and NLRP3 Inflammasome Signaling Pathway

This compound has been shown to exert anti-inflammatory effects by inhibiting the NF-κB and NLRP3 inflammasome signaling pathways[1][3]. The following diagram illustrates a simplified representation of this mechanism of action.

Conclusion

This compound represents a fascinating example of a bioactive compound whose origins are tied to the metabolism of a natural product. Understanding its formation from the plant-derived precursor, coptisine, is crucial for its potential development as a therapeutic agent. The protocols and data presented in this guide provide a comprehensive resource for researchers in the fields of natural product chemistry, pharmacology, and drug development to further explore the properties and applications of this compound.

References

- 1. Neuroprotective Activity of Coptisine from Coptis chinensis (Franch) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN101928285A - A method for extracting main alkaloids in Coptidis rhizome - Google Patents [patents.google.com]

- 3. An Extraction Process Based on the Collaborative Extraction of Coptis chinensis Franch. Phytoconstituents Using a Deep Eutectic Solvent and an Organic Solvent [mdpi.com]

- 4. Coptisine from Coptis chinensis exerts diverse beneficial properties: A concise review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effective Extraction of Palmatine and Berberine from Coptis chinensis by Deep Eutectic Solvents-Based Ultrasound-Assisted Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

A Technical Guide to the Biosynthesis of 8-Oxocoptisine by Gut Microbiota

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biosynthesis of 8-oxocoptisine from coptisine by the gut microbiota. Coptisine, a bioactive isoquinoline alkaloid, undergoes significant metabolism by intestinal microorganisms, leading to the formation of metabolites with potentially enhanced therapeutic properties. This document details the metabolic pathway, presents quantitative data on the conversion, outlines experimental protocols for studying this biotransformation, and provides a visual representation of the process.

The this compound Biosynthesis Pathway

The transformation of coptisine (COP) to this compound (OCOP) is a novel metabolic pathway mediated by the gut microbiota.[1][2] This bioconversion is an oxidation reaction, where oxidase enzymes present in the gut microbiota act on coptisine.[1] The resulting metabolite, this compound, features a more active lactam ring, which is believed to contribute to its enhanced biological activity.[1] While the broad category of "oxidase enzymes" has been implicated, the specific enzymes and the bacterial species responsible for this transformation are yet to be fully elucidated.[1] The gut microbiota is known to be involved in a variety of metabolic transformations of xenobiotics, including other protoberberine alkaloids like berberine, which can be metabolized into absorbable forms by microbial enzymes such as nitroreductases.[3][4]

The significance of this microbial transformation lies in the superior therapeutic efficacy of this compound compared to its parent compound, coptisine, particularly in the context of colitis.[1][2] this compound has demonstrated a more potent anti-inflammatory effect by inhibiting the NF-κB signaling pathway and the NLRP3 inflammasome.[1][2][5] This suggests that the gut microbiota plays a crucial role in unlocking the full therapeutic potential of coptisine.

Quantitative Data on Coptisine to this compound Conversion

The conversion of coptisine to this compound has been quantified in both in vitro and in vivo settings. These findings highlight the significant role of the gut microbiota in this metabolic process.

| Experimental Condition | Metric | Value | Reference |

| In vitro incubation with gut microbiota | Conversion rate of Coptisine to this compound | 16.44% | [1] |

| In vivo (Normal Mice) | This compound content in feces within 24h post-oral administration of Coptisine | 1.73% | [1] |

| In vivo (Pseudo-germ-free Mice) | This compound content in feces within 24h post-oral administration of Coptisine | 0.20% | [1] |

Experimental Protocols

The following protocols are based on methodologies described in the cited literature for studying the bioconversion of coptisine by gut microbiota.

3.1. In Vitro Bioconversion of Coptisine by Gut Microbiota

This protocol is designed to assess the transformation of coptisine into its metabolites by a mixed culture of gut bacteria.

-

Fecal Slurry Preparation:

-

Collect fresh feces from healthy mice (e.g., Kunming mice).[1]

-

Immediately homogenize the feces in an anaerobic culture solution.[1] The specific composition of the anaerobic culture solution should be optimized for the maintenance of a diverse microbial community.

-

Filter the homogenate to remove large particulate matter.

-

-

Incubation:

-

Metabolite Analysis:

-

After incubation, terminate the reaction by adding a suitable solvent (e.g., ice-cold acetonitrile) to precipitate proteins and extract the metabolites.

-

Centrifuge the sample to pellet the debris.

-

Analyze the supernatant for the presence of coptisine and this compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS).

-

3.2. In Vivo Bioconversion in a Pseudo-Germ-Free Mouse Model

This protocol is used to confirm the role of the gut microbiota in the metabolism of coptisine in a living organism.

-

Establishment of a Pseudo-Germ-Free Model:

-

Administer a cocktail of broad-spectrum antibiotics to mice (e.g., BALB/c mice) in their drinking water for a defined period to deplete the gut microbiota.[1] The specific antibiotics and duration should be based on established protocols to achieve significant microbial reduction.

-

-

Coptisine Administration and Sample Collection:

-

Metabolite Quantification:

-

Process the fecal samples to extract the metabolites.

-

Quantify the levels of coptisine and this compound in the fecal extracts using a validated analytical method such as HPLC-MS/MS.

-

Compare the metabolite profiles between the pseudo-germ-free and normal mice to determine the contribution of the gut microbiota to coptisine metabolism.

-

Visualizations

4.1. This compound Biosynthesis Pathway

Caption: Metabolic conversion of Coptisine to this compound by gut microbiota.

4.2. Experimental Workflow for In Vivo Analysis

Caption: Workflow for comparing coptisine metabolism in normal and pseudo-germ-free mice.

References

- 1. Gut Microbiota-Mediated Transformation of Coptisine Into a Novel Metabolite this compound: Insight Into Its Superior Anti-Colitis Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gut Microbiota-Mediated Transformation of Coptisine Into a Novel Metabolite this compound: Insight Into Its Superior Anti-Colitis Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Berberine-microbiota interplay: orchestrating gut health through modulation of the gut microbiota and metabolic transformation into bioactive metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 8-Oxocoptisine: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Oxocoptisine, a natural protoberberine alkaloid, has demonstrated significant potential in preclinical studies, exhibiting notable anti-inflammatory and anti-cancer activities. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological functions. Detailed experimental protocols for key assays and an exploration of its known mechanisms of action, including its impact on critical signaling pathways, are presented to support further research and development efforts.

Chemical Structure and Properties

This compound is a derivative of coptisine, characterized by the presence of a ketone group at the 8-position of its isoquinoline core. This structural modification is crucial for its distinct biological activities.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 5,6-dihydro-8H-[1][2]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinoline-8,13(13aH)-dione | PubChem |

| CAS Number | 19716-61-1 | BioCrick |

| Molecular Formula | C19H13NO5 | PubChem, Real-Gene Labs |

| Molecular Weight | 335.3 g/mol | PubChem, Real-Gene Labs |

| Appearance | Solid | DC Chemicals |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | BioCrick |

| SMILES | C1CN2C(=CC3=C(C2=O)C4=C(C=C3)OCO4)C5=CC6=C(C=C51)OCO6 | BioCrick |

Biological Activities and Mechanism of Action

This compound has been shown to possess potent anti-inflammatory and anti-cancer properties. Its mechanism of action is primarily attributed to the modulation of key inflammatory signaling pathways.

Anti-Inflammatory Effects in Ulcerative Colitis

In a dextran sulfate sodium (DSS)-induced mouse model of ulcerative colitis, this compound demonstrated superior therapeutic effects compared to its precursor, coptisine. It significantly reduced disease activity index scores, colon shortening, and inflammatory cell infiltration.[2]

The anti-inflammatory effects of this compound are mediated through the inhibition of the NF-κB signaling pathway and the NLRP3 inflammasome .[1]

-

NF-κB Pathway: this compound treatment leads to a significant reduction in the phosphorylation and degradation of IκB-α, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB. This inhibition downregulates the expression of pro-inflammatory cytokines.[1]

-

NLRP3 Inflammasome: The compound was also found to suppress the activation of the NLRP3 inflammasome, leading to decreased production of the inflammatory cytokines IL-1β and IL-18.[1]

Anti-Cancer Activity

This compound exhibits cytotoxic effects against various cancer cell lines and has been shown to reverse paclitaxel resistance.

-

Cytotoxicity: It is cytotoxic against NCI-N87 gastric cancer cells with an EC50 of 20.31 µM.[2]

-

Reversal of Paclitaxel Resistance: this compound effectively reverses paclitaxel resistance in SKOV3 (ovarian cancer) and HCT-15 (colorectal cancer) cells, with EC50 values of 0.3 and 0.5 ng/ml, respectively.[2]

Experimental Protocols

DSS-Induced Colitis Mouse Model

This protocol outlines the procedure used to evaluate the anti-inflammatory effects of this compound in a mouse model of ulcerative colitis.[1]

Experimental Workflow:

Caption: Workflow for the DSS-induced colitis mouse model.

Detailed Protocol:

-

Animals: Male C57BL/6 mice (6-8 weeks old) are used.

-

Acclimation: Mice are acclimatized for one week before the experiment.

-

Model Induction: Acute colitis is induced by administering 3% (w/v) DSS in the drinking water for 7 consecutive days.

-

Treatment: Mice are randomly divided into groups: control, DSS model, this compound (25 and 50 mg/kg/day), and a positive control (e.g., mesalazine). The respective treatments are administered daily by oral gavage.

-

Monitoring: Body weight, stool consistency, and rectal bleeding are monitored daily to calculate the Disease Activity Index (DAI).

-

Sample Collection: On day 8, mice are sacrificed. Colon length is measured, and colon tissues are collected for histological analysis, RNA extraction, and protein extraction.

-

Histological Analysis: Colon tissues are fixed in 4% paraformaldehyde, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E).

-

qRT-PCR Analysis: Total RNA is extracted from colon tissues, reverse-transcribed to cDNA, and quantitative real-time PCR is performed to measure the mRNA levels of inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α).

-

Western Blot Analysis: Total protein is extracted from colon tissues, and Western blotting is performed to detect the protein levels of key components of the NF-κB and NLRP3 inflammasome pathways (e.g., p-IκBα, IκBα, p65, NLRP3, ASC, Caspase-1).

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by this compound.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Caption: Inhibition of the NLRP3 inflammasome by this compound.

Future Directions

The promising preclinical data for this compound warrant further investigation. Future research should focus on:

-

Detailed Pharmacokinetics and Toxicology: Comprehensive studies are needed to understand its absorption, distribution, metabolism, excretion (ADME), and safety profile.

-

Mechanism of Paclitaxel Resistance Reversal: Elucidating the molecular mechanisms by which this compound overcomes paclitaxel resistance could lead to novel combination therapies for chemoresistant cancers.

-

Clinical Trials: Given its potent anti-inflammatory and anti-cancer effects in preclinical models, well-designed clinical trials are necessary to evaluate its efficacy and safety in human patients.

Conclusion

This compound is a promising natural compound with well-defined anti-inflammatory and anti-cancer properties. Its ability to modulate the NF-κB and NLRP3 inflammasome signaling pathways highlights its potential as a therapeutic agent for inflammatory diseases and cancer. The information and protocols provided in this guide serve as a valuable resource for the scientific community to advance the research and development of this compound.

References

- 1. Gut Microbiota-Mediated Transformation of Coptisine Into a Novel Metabolite this compound: Insight Into Its Superior Anti-Colitis Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Coptisine ameliorates colitis in mice by modulating cPLA2/TRPM8/CGRP-1 signaling pathways and strengthening intestinal barrier function - PMC [pmc.ncbi.nlm.nih.gov]

8-Oxocoptisine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Oxocoptisine, also known as 8-Oxycoptisine, is a protoberberine alkaloid with emerging therapeutic potential. This technical guide provides a comprehensive overview of its chemical properties, and known biological activities, with a focus on its anti-inflammatory, anticancer, and multidrug resistance reversal properties. Detailed experimental methodologies and analyses of its mechanisms of action, including its influence on key signaling pathways, are presented to support further research and drug development efforts.

Chemical and Physical Properties

This compound is a derivative of coptisine, a well-known isoquinoline alkaloid. Its fundamental chemical and physical characteristics are summarized below.

| Property | Value | Reference |

| CAS Number | 19716-61-1 | [1][2] |

| Molecular Formula | C₁₉H₁₃NO₅ | [2] |

| Molecular Weight | 335.31 g/mol | [2] |

| Synonyms | 8-Oxycoptisine | [1][2] |

Biological Activities and Mechanisms of Action

This compound has demonstrated significant therapeutic potential in preclinical studies, particularly in the areas of inflammation, cancer, and multidrug resistance.

Anti-Inflammatory Activity in Ulcerative Colitis

This compound has shown superior efficacy in ameliorating experimental ulcerative colitis compared to its precursor, coptisine. It is, in fact, a gut microbiota-mediated metabolite of coptisine.

| Parameter | Control Group | DSS Model Group | This compound (50 mg/kg) | This compound (100 mg/kg) |

| Disease Activity Index (DAI) Score | Low | Significantly Increased | Significantly Decreased | Significantly Decreased |

| Colon Length | Normal | Significantly Shortened | Significantly Lengthened | Significantly Lengthened |

| IL-1β Levels in Colon | Normal | Significantly Increased | Significantly Decreased | Not Reported |

| IL-6 Levels in Colon | Normal | Significantly Increased | Significantly Decreased | Not Reported |

| TNF-α Levels in Colon | Normal | Significantly Increased | Significantly Decreased | Not Reported |

| IL-18 Levels in Colon | Normal | Significantly Increased | Significantly Decreased | Not Reported |

| IFN-γ Levels in Colon | Normal | Significantly Increased | Significantly Decreased | Not Reported |

| TGF-β Levels in Colon | Normal | Significantly Increased | Significantly Decreased | Not Reported |

| IL-10 Levels in Colon | Normal | Decreased | Increased | Not Reported |

Data extracted from a study on DSS-induced colitis in mice.

This compound exerts its anti-inflammatory effects by inhibiting the activation of the NLRP3 inflammasome and suppressing the NF-κB signaling pathway. This leads to a reduction in the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.

References

An In-depth Technical Guide to the Preliminary Biological Screening of 8-Oxocoptisine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological screening of 8-Oxocoptisine, a key metabolite of Coptisine. This compound has garnered significant interest for its potential therapeutic applications, demonstrating a range of biological activities. This document details the experimental protocols used to evaluate its efficacy, presents quantitative data from these studies, and visualizes the cellular pathways it modulates.

Introduction

This compound is an oxidized protoberberine alkaloid and a novel gut microbiota-mediated metabolite of Coptisine, a bioactive compound derived from Coptis Chinemsis Franch.[1] While Coptisine itself is used in traditional medicine for conditions like colitis, its low blood concentration has led researchers to investigate its metabolites for biological activity.[1] this compound has been reported to exhibit significant anti-inflammatory, anti-tumor, anti-fungal, and cardiovascular-protective effects.[1][2] Its enhanced lipophilicity, due to the transformation into a more active lactam ring structure, may contribute to its improved biological activity compared to its parent compound.[1]

Anti-inflammatory Activity

The most extensively studied biological activity of this compound is its anti-inflammatory effect, particularly in the context of ulcerative colitis (UC).[1][2]

This in vivo model is a well-established method for inducing experimental colitis that resembles human ulcerative colitis.[1]

-

Animal Model: Male Balb/c mice are typically used.

-

Induction of Colitis: Mice are administered a solution of dextran sulfate sodium (DSS) in their drinking water for a specified period (e.g., 7 days) to induce acute colitis.[1][2]

-

Treatment Groups:

-

Control Group: Receives normal drinking water.

-

DSS Model Group: Receives DSS solution.

-

This compound (OCOP) Group: Receives DSS solution and daily intragastric administration of this compound (e.g., at doses of 50 and 100 mg/kg).[2]

-

Positive Control Group: Receives DSS solution and a standard anti-inflammatory drug (e.g., Mesalazine, MSZ).[1]

-

Parent Compound Group: Receives DSS solution and Coptisine (COP) for comparative analysis.[1]

-

-

Evaluation Parameters:

-

Disease Activity Index (DAI): Calculated based on daily measurements of body weight loss, stool consistency, and rectal bleeding.[1]

-

Colon Length: Measured post-mortem as an indicator of inflammation (shorter colon length indicates more severe inflammation).[1]

-

Histopathological Analysis: Colon tissues are collected, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess tissue damage, ulceration, and inflammatory cell infiltration.[1]

-

Myeloperoxidase (MPO) Activity: Measured in colonic tissues as a marker of neutrophil infiltration.[2]

-

Cytokine Analysis: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β, IL-18, IFN-γ) and anti-inflammatory cytokines (e.g., IL-10) are quantified in colon tissue homogenates using methods like ELISA or qPCR.[1]

-

-

Mechanism of Action Studies:

-

Western Blot Analysis: Protein expression levels of key signaling molecules in the NF-κB and NLRP3 inflammasome pathways (e.g., p65, NLRP3) are measured in colonic tissues to elucidate the mechanism of action.[1]

-

Immunohistochemistry: Used to visualize the expression and localization of proteins like p65 and NLRP3 in colon tissue sections.[1]

-

Caption: Workflow for the DSS-induced colitis mouse model.

The following tables summarize the quantitative results from studies evaluating the anti-inflammatory effects of this compound in the DSS-induced colitis model.

Table 1: Effect of this compound on Macroscopic and Cellular Inflammatory Markers

| Treatment Group | Disease Activity Index (DAI) | Colon Length Reduction | MPO Activity |

| Control | Normal | None | Baseline |

| DSS Model | Significantly Increased | Significant Shortening | Significantly Increased |

| This compound (OCOP) | Dramatically Ameliorated[1] | Significantly Reduced Shortening[1] | Decreased[2] |

| Coptisine (COP) | Ameliorated | Reduced Shortening | - |

| Mesalazine (MSZ) | Substantially Reduced | Reduced Shortening | - |

| Data presented are qualitative summaries from the cited literature.[1][2] |

Table 2: Effect of this compound on Colonic Cytokine Levels

| Cytokine | Effect of DSS Treatment | Effect of this compound (OCOP) Treatment |

| TNF-α | Markedly Up-regulated[1] | Strikingly Attenuated[1] |

| IL-6 | Markedly Up-regulated[1] | Strikingly Attenuated[1] |

| IL-1β | Markedly Up-regulated[1] | Strikingly Attenuated[1] |

| IL-18 | Markedly Up-regulated[1] | Strikingly Attenuated[1] |

| IFN-γ | Markedly Up-regulated[1] | Strikingly Attenuated[1] |

| IL-10 (Anti-inflammatory) | Significantly Down-regulated[1] | Remarkably Promoted[1] |

| Data derived from mRNA expression and protein level analysis in colonic tissue.[1] |

Studies indicate that this compound exerts its anti-inflammatory effects by inhibiting the activation of the NF-κB pathway and the NLRP3 inflammasome.[1] In the DSS-induced colitis model, treatment with this compound substantially reduced the expression of the p65 subunit of NF-κB and the NLRP3 protein in colonic tissues.[1]

Caption: Inhibition of NF-κB and NLRP3 pathways by this compound.

Antimicrobial and Antifungal Activity

While specific studies detailing the antimicrobial screening of this compound are less common, its parent compound and related alkaloids have known antimicrobial properties.[2] A standard preliminary screening would involve the following protocols.

-

Microorganism Preparation: Prepare standardized inoculums of test bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans) in a suitable broth.

-

Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing the broth.

-

Inoculation: Add the standardized microbial suspension to each well.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is the lowest concentration of this compound that visibly inhibits microbial growth.[3]

-

Plate Preparation: Spread a standardized inoculum of the test microorganism onto the surface of an agar plate.

-

Disk Application: Place sterile paper disks impregnated with a known concentration of this compound onto the agar surface.

-

Incubation: Incubate the plates under suitable conditions.

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is prevented). A larger zone indicates greater antimicrobial activity.[4]

Table 3: Hypothetical Data for Preliminary Antimicrobial Screening

| Test Microorganism | Assay Type | Result (Example) |

| Staphylococcus aureus | MIC | 64 µg/mL |

| Escherichia coli | MIC | 128 µg/mL |

| Pseudomonas aeruginosa | Disk Diffusion | 12 mm zone of inhibition |

| Candida albicans | Disk Diffusion | 10 mm zone of inhibition |

| This table presents example data as specific quantitative results for this compound were not available in the initial search. |

Cytotoxicity Screening

Preliminary assessment of cytotoxicity is crucial to determine the therapeutic window of a potential drug candidate.

-

Cell Culture: Seed cancer cells (e.g., HepG2, A549) or normal cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

Reagent Addition:

-

MTT Assay: Add MTT solution and incubate. The viable cells reduce the yellow MTT to purple formazan crystals, which are then dissolved in a solvent.

-

CCK-8 Assay: Add CCK-8 solution, which contains a highly water-soluble tetrazolium salt (WST-8). Dehydrogenase enzymes in viable cells reduce WST-8 to a water-soluble orange formazan dye.[5][6]

-

-

Absorbance Measurement: Measure the absorbance of the colored solution using a microplate reader at the appropriate wavelength (e.g., ~450 nm for CCK-8).[3][6]

-

IC50 Calculation: The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.[7]

Caption: General workflow for in vitro cytotoxicity assays.

Conclusion and Future Directions

The preliminary biological screening of this compound reveals it to be a promising therapeutic agent, particularly for inflammatory conditions like ulcerative colitis.[1] Its superior anti-colitis effect compared to its parent compound, Coptisine, is strongly linked to its ability to inhibit the NF-κB and NLRP3 inflammasome signaling pathways.[1]

Further research is warranted to fully elucidate its therapeutic potential. This should include:

-

Comprehensive Antimicrobial and Antifungal Screening: Determining the MIC values against a broad panel of clinically relevant pathogens.

-

In-depth Cytotoxicity Profiling: Evaluating its IC50 values across various cancer cell lines and, importantly, in non-cancerous cell lines to establish its safety profile.

-

Antioxidant Capacity Assessment: Quantifying its ability to scavenge free radicals using assays such as DPPH or ABTS.[8]

-

Pharmacokinetic and Toxicological Studies: In vivo studies are necessary to understand its absorption, distribution, metabolism, excretion (ADME), and overall toxicity profile.

This guide provides a foundational framework for researchers and drug development professionals to design and interpret preliminary biological screenings of this compound, paving the way for its potential development as a novel therapeutic agent.

References

- 1. Gut Microbiota-Mediated Transformation of Coptisine Into a Novel Metabolite this compound: Insight Into Its Superior Anti-Colitis Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The synergistic antibacterial activity and mechanism of colistin-oxethazaine combination against gram-negative pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory response to 1,8-Cineol and associated microbial communities in Otitis media patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dojindo.com [dojindo.com]

- 6. Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparative analysis of eight cytotoxicity assays evaluated within the ACuteTox Project - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antioxidant therapies in COPD - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Uncharted Territory of 8-Oxocoptisine: A Methodological Approach in the Absence of Direct Initial Studies

A comprehensive search for initial studies on the mechanism of action of 8-Oxocoptisine has yielded no direct results. The scientific literature, as accessed through broad searches, does not currently contain specific data on the quantitative effects, experimental protocols, or established signaling pathways for this particular compound. The search results were predominantly focused on the well-documented mechanisms of Oxycodone and Oxaliplatin, highlighting a significant gap in the available research on this compound.

This guide, therefore, pivots from a direct summary of existing data to a proposed framework for initiating such studies. It is designed to provide researchers, scientists, and drug development professionals with a methodological blueprint for systematically investigating the mechanism of action of a novel compound like this compound.

I. Foundational Strategy for Elucidating Mechanism of Action

In the absence of prior art, the initial approach to understanding the mechanism of action of a new chemical entity (NCE) such as this compound should be systematic and hypothesis-driven. The following workflow outlines a logical progression from broad, phenotypic screening to more focused, target-based investigations.

Caption: A generalized workflow for the initial investigation of a novel compound's mechanism of action.

II. Proposed Experimental Protocols for Initial Studies

The following are detailed, yet hypothetical, experimental protocols that would be essential in the initial characterization of this compound's bioactivity.

A. Cell Viability and Cytotoxicity Assays

Objective: To determine the effect of this compound on the viability of a panel of human cancer cell lines and normal, non-transformed cell lines.

Methodology:

-

Cell Culture: Culture selected cell lines (e.g., a panel representing different cancer types and a normal fibroblast line) in appropriate media and conditions.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution to achieve a range of final concentrations.

-

Treatment: Seed cells in 96-well plates and, after allowing for attachment, treat with varying concentrations of this compound for a specified duration (e.g., 24, 48, and 72 hours).

-

Viability Assessment: Utilize a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay like CellTiter-Glo® to quantify cell viability.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line at each time point.

B. Target Identification via Affinity-Based Proteomics

Objective: To identify potential protein targets of this compound.

Methodology:

-

Probe Synthesis: Synthesize an affinity probe by chemically modifying this compound to include a linker and a reactive group for immobilization or a tag for pulldown.

-

Affinity Chromatography: Immobilize the this compound probe onto a solid support (e.g., agarose beads) and incubate with cell lysate.

-

Elution and Protein Identification: After washing to remove non-specific binders, elute the specifically bound proteins and identify them using mass spectrometry (LC-MS/MS).

-

Data Analysis: Analyze the mass spectrometry data to identify proteins that specifically interact with this compound.

III. Hypothetical Signaling Pathway Analysis

Should initial screening suggest an anti-inflammatory or anti-cancer effect, the following signaling pathways would be prime candidates for investigation. The diagrams below illustrate these pathways as they are commonly understood and would serve as a basis for hypothesis testing with this compound.

A. Hypothetical Anti-Inflammatory Signaling Pathway Investigation

If this compound demonstrates anti-inflammatory properties, its effect on the NF-κB signaling pathway would be a critical area of study.

Caption: A potential mechanism of anti-inflammatory action via inhibition of the NF-κB pathway.

B. Hypothetical Anti-Cancer Signaling Pathway Investigation

If this compound shows cytotoxic effects in cancer cells, investigating its impact on apoptosis-related pathways, such as the intrinsic apoptosis pathway, would be a logical next step.

Caption: A proposed mechanism of pro-apoptotic action through the intrinsic apoptosis pathway.

IV. Conclusion and Future Directions

The initial investigation into the mechanism of action of this compound represents a greenfield opportunity for novel discoveries. The absence of existing literature necessitates a foundational, unbiased approach to elucidating its biological effects. By employing a systematic workflow of phenotypic screening, target deconvolution, and hypothesis-driven mechanistic studies, the scientific community can begin to build a comprehensive understanding of this compound. The experimental protocols and hypothetical signaling pathways outlined in this guide provide a robust starting point for these crucial initial investigations. Future research should focus on executing these foundational studies to generate the first quantitative data and mechanistic insights into the action of this compound.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of 8-Oxocoptisine, a significant metabolite of the protoberberine alkaloid coptisine. The document details its synthesis, pharmacological activities, and mechanisms of action, with a comparative look at related protoberberine alkaloids. It includes structured quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support research and development efforts in this area.

Introduction to Protoberberine Alkaloids

Protoberberine alkaloids are a large class of isoquinoline alkaloids characterized by a tetracyclic ring system.[1] These compounds are predominantly found in plants from families such as Papaveraceae, Berberidaceae, and Ranunculaceae.[1] For centuries, plants containing these alkaloids have been utilized in traditional medicine, particularly in Chinese and Ayurvedic practices, to treat a variety of ailments, including diarrhea, inflammation, and infections.[2][3]

The pharmacological interest in this class of compounds is driven by their diverse and potent biological activities, which include antimicrobial, anti-inflammatory, anticancer, and cardiovascular-protective effects.[2][4][5] Berberine is the most extensively studied protoberberine alkaloid, known for its broad-spectrum bioactivities.[2][6] Coptisine, another key member, also demonstrates significant therapeutic potential.[7]

Recently, attention has turned to the metabolites of these primary alkaloids, as they may contribute significantly to their overall therapeutic effects, often exhibiting superior activity and different pharmacological profiles. This compound, a metabolite of coptisine formed by gut microbiota, is one such compound that has shown promising anti-inflammatory and anticancer properties, warranting a detailed investigation.[5]

Synthesis of this compound

This compound can be efficiently synthesized from its precursor, the natural quaternary protoberberine alkaloid coptisine. A high-yield method involves the oxidation of coptisine using potassium ferricyanide in a strong alkaline solution.[8]

Experimental Protocol: High-Yield Synthesis of this compound[9]

-

Reaction Setup: Dissolve potassium ferricyanide in a 5 N aqueous solution of sodium hydroxide (NaOH).

-

Addition of Substrate: Add coptisine to the alkaline potassium ferricyanide solution.

-

Reflux: Heat the suspension under reflux conditions to facilitate the oxidation reaction.

-

Purification: After the reaction is complete, purify the resulting crude product using silica gel column chromatography to isolate this compound.

-

Verification: Confirm the structure and purity of the synthesized this compound using techniques such as NMR spectroscopy and HPLC-ESI-MS.

This method provides a significantly higher yield compared to previously reported literature, making it suitable for producing the quantities required for extensive biological evaluation.[8]

Pharmacological Activities

This compound and related protoberberine alkaloids exhibit a wide range of biological activities. The following sections summarize the key findings and present available quantitative data in a comparative format.

Anticancer and Anti-proliferative Activity

Protoberberine alkaloids, including coptisine and its 8-oxo derivative, have demonstrated significant cytotoxicity against various cancer cell lines. Their planar structure is thought to contribute to their anticancer effects, potentially through mechanisms like the formation of telomeric G-quadruplex structures.[9]

| Compound | Cell Line | Activity Type | Value | Citation |

| This compound | NCI-N87 (Gastric Cancer) | EC50 (Cytotoxicity) | 20.31 µM | [10] |

| This compound | SKOV3 (Paclitaxel-Resistant) | EC50 (Resistance Reversal) | 0.3 ng/mL | [10] |

| This compound | HCT-15 (Paclitaxel-Resistant) | EC50 (Resistance Reversal) | 0.5 ng/mL | [10] |

| Coptisine | LoVo (Colon Carcinoma) | IC50 (Cytotoxicity) | 0.87 µg/mL | [11] |

| Coptisine | HT 29 (Colon Carcinoma) | IC50 (Cytotoxicity) | 0.49 µg/mL | [11] |

| Coptisine | L1210 (Murine Leukemia) | IC50 (Cytotoxicity) | 0.87 µg/mL | [11] |

| Coptisine | ACC-201 (Gastric Cancer) | IC50 (Cytotoxicity) | 1.260 µg/mL (3.93 µM) | [12] |

| Coptisine | NCI-N87 (Gastric Cancer) | IC50 (Cytotoxicity) | 2.110 µg/mL (6.58 µM) | [12] |

| Coptisine | HepG2 (Hepatoma) | IC50 (Cytotoxicity) | 36.90 µg/mL | [7] |

| Berberine | HT 29 (Colon Carcinoma) | IC50 (Cytotoxicity) | 1.89 µg/mL | [11] |

| Berberine | LoVo (Colon Carcinoma) | IC50 (Cytotoxicity) | 1.90 µg/mL | [11] |

| Berberine | L1210 (Murine Leukemia) | IC50 (Cytotoxicity) | 0.33 µg/mL | [11] |

Anti-inflammatory and Anti-colitis Activity

This compound has demonstrated superior efficacy in treating ulcerative colitis (UC) compared to its parent compound, coptisine.[5] Its mechanism is closely linked to the inhibition of key inflammatory pathways. While specific IC50 values for this compound against inflammatory enzymes are not widely reported, its potent in vitro and in vivo effects are well-documented.

| Compound | Model / Target | Activity Type | Value | Citation |

| This compound | In vitro UC Model | EC50 (Anti-UC Efficacy) | 8.12 x 10⁻⁸ M | [8] |

| This compound | DSS-Induced Colitis (Mice) | In vivo Effect | Reduces colonic shortening and inflammatory infiltration at 50-100 mg/kg | [10] |

| Berberine | COX-2 Enzyme | IC50 (Inhibition) | Data varies by study | [13] |

| Berberine | LPS-induced PGE2 production | In vitro Effect | Dose-dependent reduction | [13] |

Qualitative studies show that this compound treatment in a DSS-induced colitis mouse model dramatically ameliorates the disease activity index, reduces the shortening of the colon, and suppresses the expression and release of pro-inflammatory mediators such as TNF-α, IL-6, IL-1β, and IFN-γ.[5] Concurrently, it elevates the levels of the anti-inflammatory cytokine IL-10.[5]

Antifungal Activity

Protoberberine alkaloids are known to possess antifungal properties. While specific quantitative data for this compound is limited in the available literature, data from related alkaloids provide a strong indication of the potential of this chemical class against fungal pathogens. Jatrorrhizine, in particular, has shown broad-spectrum activity.

| Compound | Fungal Species | MIC (µg/mL) | Citation |

| Jatrorrhizine | Various Dermatophytes & Candida | 62.5 - 125 | [10] |

| Palmatine | Candida sp. | 15.62 - 62.5 | [10] |

| Berberine | Candida sp. | 500 - ≥1000 | [10] |

| Berberine | K. pneumonia, A. baumanii | 8 | [6] |

| Berberine | Neisseria gonorrhea | 13.5 | [6] |

Cardiovascular Effects

The cardiovascular-protective effects of protoberberine alkaloids, especially berberine, have been noted.[14] These effects include positive inotropic action, reduction of peripheral resistance, and regulation of lipid metabolism.[11] While this compound has been reported to have cardiovascular-protective effects, specific quantitative data is not yet available.[5] Studies on berberine show it can modulate key signaling pathways like AMPK, which are crucial for vascular homeostasis.[11]

Mechanism of Action and Signaling Pathways

The therapeutic effects of this compound, particularly its potent anti-inflammatory action, are attributed to its ability to modulate critical intracellular signaling pathways. The primary mechanisms identified are the inhibition of the NF-κB pathway and the NLRP3 inflammasome.[5]

Inhibition of the NF-κB Signaling Pathway

The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a central mediator of the inflammatory response. In resting cells, it is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., LPS), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This frees NF-κB (typically the p65/p50 dimer) to translocate to the nucleus, where it induces the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β.[3] this compound has been shown to markedly inhibit the activation of the NF-κB pathway, preventing the nuclear translocation of the p65 subunit.[5]

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex in the cytoplasm that plays a critical role in the innate immune response by activating caspase-1 and processing the pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms.[5] Its activation is a two-step process. The "priming" step (Signal 1), often initiated by TLR activation via PAMPs like LPS, leads to the NF-κB-dependent upregulation of NLRP3 and pro-IL-1β. The "activation" step (Signal 2) is triggered by a variety of stimuli, including ATP, nigericin, or cellular stress, which leads to the assembly of the inflammasome complex (NLRP3, ASC, and pro-caspase-1). This assembly facilitates the autocatalytic cleavage of pro-caspase-1 into active caspase-1, which then cleaves pro-IL-1β and pro-IL-18. This compound has been found to significantly inhibit the activation of the NLRP3 inflammasome, thereby reducing the production of mature IL-1β and IL-18.[5]

Caption: Inhibition of the NLRP3 inflammasome by this compound.

Key Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and protoberberine alkaloids.

DSS-Induced Colitis Mouse Model[7][9]

This is a widely used model to mimic human ulcerative colitis and evaluate the efficacy of potential therapeutics.

-

Animal Selection: Use 8-week-old C57BL/6 or BALB/c mice, as they are well-characterized for this model.

-

Induction of Colitis: Administer 2.0-5.0% (w/v) Dextran Sulfate Sodium (DSS, MW 36-50 kDa) in the drinking water for 7 consecutive days. The optimal concentration may vary by DSS lot and mouse strain and should be determined empirically.

-

Treatment Groups:

-

Control Group: Receives regular drinking water.

-

DSS Model Group: Receives DSS water.

-

Treatment Groups: Receive DSS water and are treated daily with this compound (e.g., 50 or 100 mg/kg), coptisine (e.g., 50 mg/kg), or a positive control like mesalazine (MSZ) via intragastric gavage.

-

-

Monitoring: Monitor mice daily for body weight, stool consistency, and presence of blood in the stool. Calculate a Disease Activity Index (DAI) based on these parameters.

-

Endpoint Analysis (Day 8):

-

Euthanize mice and harvest the colons.

-

Measure colon length (shortening is a marker of inflammation).

-

Fix a distal segment of the colon in 4% paraformaldehyde for histological analysis (H&E staining) to assess tissue damage, ulceration, and inflammatory cell infiltration.

-

Homogenize the remaining colon tissue for analysis of inflammatory mediators (e.g., cytokines via ELISA or mRNA expression via qRT-PCR).

-

NLRP3 Inflammasome Activation Assay (in vitro)[6]

This assay measures the ability of a compound to inhibit the two-step activation of the NLRP3 inflammasome in macrophages (e.g., bone marrow-derived macrophages (BMDMs) or THP-1 cells).

-

Cell Culture: Plate macrophages in a 24-well plate and allow them to adhere.

-

Priming (Signal 1): Stimulate the cells with Lipopolysaccharide (LPS, e.g., 500 ng/mL) for 3-4 hours. This upregulates the expression of NLRP3 and pro-IL-1β.

-

Inhibitor Treatment: After priming, remove the LPS-containing medium and add fresh medium containing the test compound (this compound) at various concentrations. Incubate for 1 hour.

-

Activation (Signal 2): Add an NLRP3 activator such as Nigericin (e.g., 5 µM) or ATP (e.g., 5 mM) to the wells and incubate for 1-2 hours.

-

Sample Collection and Analysis:

-

Collect the cell culture supernatants.

-

Measure the concentration of mature IL-1β in the supernatant using an ELISA kit.

-

Lyse the cells to prepare protein extracts.

-

Analyze the cell lysates for the expression of pro-caspase-1, cleaved caspase-1 (p20 subunit), and NLRP3 by Western blot to confirm inflammasome activation and assess the effect of the inhibitor.

-

NF-κB (p65) Nuclear Translocation Assay[2][10]

This immunofluorescence-based assay visualizes and quantifies the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation.

-

Cell Culture: Seed cells (e.g., HeLa or RAW 264.7 macrophages) on glass coverslips in a 24-well plate and allow them to attach overnight.

-

Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with an NF-κB activator, such as LPS (e.g., 1 µg/mL) or TNF-α (e.g., 20 ng/mL), for 30-60 minutes.

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Block non-specific binding with a blocking buffer (e.g., PBS with 1% BSA) for 1 hour.

-

Incubate with a primary antibody against NF-κB p65 (e.g., rabbit anti-p65) overnight at 4°C.

-

Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour in the dark.

-

Counterstain the nuclei with DAPI or Hoechst stain.

-

-

Imaging and Analysis:

-

Mount the coverslips onto microscope slides.

-

Visualize the cells using a fluorescence microscope.

-

Quantify the nuclear translocation by measuring the fluorescence intensity of p65 in the nucleus versus the cytoplasm. An increase in the nuclear-to-cytoplasmic fluorescence ratio indicates NF-κB activation.

-

Conclusion and Future Perspectives

This compound, a key metabolite of coptisine, is emerging as a highly promising therapeutic candidate, particularly in the context of inflammatory diseases like ulcerative colitis. Its enhanced efficacy compared to its parent compound underscores the critical role of biotransformation by gut microbiota in the pharmacology of natural products. The primary mechanisms of action, involving the dual inhibition of the NF-κB and NLRP3 inflammasome pathways, position it as a potent anti-inflammatory agent.

While its anticancer activities are also notable, further research is required to fully elucidate its potential in this area. The quantitative data for its anti-inflammatory, antifungal, and cardiovascular-protective effects remain limited. Future research should focus on:

-

Quantitative Pharmacological Profiling: Determining the IC50/EC50 values of this compound against a broader range of inflammatory mediators (e.g., COX-2, iNOS), fungal strains, and cardiovascular targets.

-

Pharmacokinetic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to understand its bioavailability and in vivo behavior.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives of this compound to optimize its potency, selectivity, and pharmacokinetic properties.

The development of high-yield synthesis protocols and a clear understanding of its molecular targets provide a solid foundation for the advancement of this compound from a promising natural product metabolite to a potential clinical therapeutic.

References

- 1. Cyclooxygenase (COX) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 2. Regulation of Nitric Oxide Production by δ-Opioid Receptors during Glaucomatous Injury | PLOS One [journals.plos.org]

- 3. Role and Interpretation of Antifungal Susceptibility Testing for the Management of Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Antibacterial and Antifungal Alkaloids from Asian Angiosperms: Distribution, Mechanisms of Action, Structure-Activity, and Clinical Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cyclooxygenase (COX) | DC Chemicals [dcchemicals.com]

- 9. researchgate.net [researchgate.net]

- 10. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Opioids inhibit the induction of nitric oxide synthase in J774 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antibacterial Activity and Antifungal Activity of Monomeric Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

8-Oxocoptisine vs. Coptisine: A Technical Guide to Their Core Chemical Differences and Biological Implications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the chemical and biological differences between the protoberberine alkaloid coptisine and its oxidized metabolite, 8-oxocoptisine. While structurally similar, the introduction of a carbonyl group at the 8-position in this compound significantly alters its physicochemical properties and biological activities. This document outlines their distinct chemical features, summarizes key quantitative data, details relevant experimental protocols, and visualizes their differential effects on critical inflammatory signaling pathways. The evidence presented suggests that this compound exhibits superior anti-inflammatory effects compared to its precursor, coptisine, highlighting its potential as a promising therapeutic candidate.

Introduction

Coptisine is a well-characterized isoquinoline alkaloid found in several medicinal plants, most notably from the Coptis genus. It is known for a range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-bacterial effects.[1] Recent research has shed light on its metabolite, this compound, which is formed through oxidation, a process that can be mediated by gut microbiota.[2] This conversion is significant as this compound has demonstrated enhanced biological activity in certain contexts, particularly in the amelioration of colitis.[2] Understanding the fundamental chemical distinctions between these two compounds is crucial for elucidating their mechanisms of action and for the potential development of new therapeutic agents.

Core Chemical Differences

The primary chemical distinction between coptisine and this compound lies in the presence of a carbonyl group at the 8-position of the protoberberine core structure in the latter. This seemingly minor modification from a dihydroberberine to a lactam structure has profound implications for the molecule's electronic distribution, planarity, and potential for intermolecular interactions.

Chemical Structures:

-

Coptisine: C₁₉H₁₄NO₄⁺

-

This compound: C₁₉H₁₂NO₅

The introduction of the ketone in this compound increases its lipophilicity, which may contribute to its enhanced absorption and biological activity.[2]

Comparative Quantitative Data

The following tables summarize the available quantitative data for coptisine and this compound, providing a basis for comparing their biological activities.

Table 1: Physicochemical Properties

| Property | Coptisine | This compound |

| Molecular Formula | C₁₉H₁₄NO₄⁺ | C₁₉H₁₂NO₅ |

| Molecular Weight | 320.32 g/mol | 334.31 g/mol |

| Solubility | Poor water solubility | Data not readily available, but increased lipophilicity suggests lower water solubility than coptisine. |

| Melting Point | Data not readily available | Data not readily available |

Table 2: Biological Activity (In Vitro)

| Assay | Cell Line | Coptisine (IC₅₀/EC₅₀) | This compound (IC₅₀/EC₅₀) | Reference |

| Cytotoxicity | LoVo (human colon cancer) | 0.87 µg/mL | Not Available | [3] |

| Cytotoxicity | HT-29 (human colon cancer) | 0.49 µg/mL | Not Available | [3] |

| Cytotoxicity | L1210 (murine leukemia) | 0.87 µg/mL | Not Available | [3] |

| IDO Inhibition | 6.3 µM (IC₅₀), 5.8 µM (Ki) | Not Available | [1] | |

| Cytotoxicity | NCI-N87 (gastric cancer) | Not Available | 20.31 µM (EC₅₀) |

Experimental Protocols

Synthesis of this compound from Coptisine

This protocol is adapted from a method describing the oxidation of coptisine.[2]

-

Preparation of Reagents: Dissolve potassium ferricyanide in a 5 N sodium hydroxide (NaOH) solution in deionized water.

-

Reaction Setup: Add coptisine to the potassium ferricyanide solution in a 1:5 molar ratio.

-

Reflux: Heat the suspension under reflux conditions to yield the crude product.

-

Purification: Purify the crude this compound using silica gel column chromatography.

-

Characterization: Confirm the structure and purity of the synthesized this compound using NMR spectroscopy and HPLC-ESI-MS.

Synthesis of Coptisine from Berberine

A four-step synthetic route has been described for the gram-scale synthesis of coptisine from commercially available berberine, with an overall yield of approximately 8-10%.[3] While the detailed step-by-step protocol is not fully available in the cited literature, the process involves the chemical modification of the berberine backbone to yield coptisine. The structural identity of the synthesized coptisine is typically verified by IR and NMR methods.[3]

In Vitro NF-κB and NLRP3 Inflammasome Inhibition Assays

The following is a generalized workflow for assessing the inhibitory effects of coptisine and this compound on the NF-κB and NLRP3 inflammasome pathways in macrophages.

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in appropriate media.

-

Priming: Prime the cells with lipopolysaccharide (LPS) to induce the expression of pro-inflammatory genes, including NLRP3 and pro-IL-1β.

-

Treatment: Treat the primed cells with varying concentrations of coptisine or this compound for a specified duration.

-

NLRP3 Inflammasome Activation: Induce NLRP3 inflammasome activation using a second stimulus such as ATP, nigericin, or monosodium urate (MSU) crystals.

-

Analysis:

-

Western Blot: Analyze cell lysates to determine the protein levels of key signaling molecules in the NF-κB pathway (e.g., p-IκBα, total IκBα, nuclear p65) and the NLRP3 inflammasome pathway (e.g., cleaved caspase-1, ASC, NLRP3).[2]

-

ELISA: Measure the concentration of secreted pro-inflammatory cytokines such as IL-1β and IL-18 in the cell culture supernatant.[2]

-

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the inhibitory effects of coptisine and this compound on the NF-κB and NLRP3 inflammasome signaling pathways.

Caption: Inhibition of the NF-κB signaling pathway.

Caption: Inhibition of the NLRP3 inflammasome pathway.

Discussion and Conclusion

The available evidence strongly suggests that this compound, the oxidized metabolite of coptisine, possesses superior anti-inflammatory properties, particularly in the context of colitis.[2] This enhanced activity is likely attributable to the structural change at the 8-position, which may influence its absorption, distribution, and interaction with molecular targets.

Both coptisine and this compound exert their anti-inflammatory effects, at least in part, by inhibiting the NF-κB and NLRP3 inflammasome pathways.[2] However, studies indicate that this compound is a more potent inhibitor of these pathways.[2] The provided diagrams illustrate the key intervention points of these compounds in these critical inflammatory cascades.